molecular formula C12H13ClN2S B1490210 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2091097-17-3

4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1490210
CAS No.: 2091097-17-3
M. Wt: 252.76 g/mol
InChI Key: KQYPIZFCMUTJLM-UHFFFAOYSA-N
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Description

“4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a pyrazole ring and a thiophene ring as key structural elements. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .

Scientific Research Applications

Synthesis and Structural Characterization

  • Researchers have synthesized and structurally characterized isostructural compounds related to pyrazole derivatives, revealing insights into their crystalline structures and potential applications in materials science. This work underscores the importance of structural analysis in understanding the properties and applications of novel compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Reaction with Hydrazines

  • The reaction of certain pyrrole derivatives with substituted hydrazines highlights the chemical versatility of pyrazoles, suggesting potential pathways for synthesizing a wide range of pyrazole-based compounds with diverse applications (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Unexpected Reactions and Mechanisms

Antimicrobial and Anticancer Activities

  • Studies on the synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, indicate the potential for these compounds to serve as effective antimicrobial agents. This suggests that compounds with similar structural features may have biomedical applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
  • Research into phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides highlights their antidepressant activity, providing a basis for investigating the neurological or pharmacological effects of similar compounds (Mathew, Suresh, & Anbazhagan, 2014).

Future Directions

Thiophene-based analogs, such as “4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole”, continue to be of interest in medicinal chemistry research due to their potential biological activity . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

4-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYPIZFCMUTJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CS3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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